molecular formula C5H7N2NaO2S B2882153 sodium 1,5-dimethyl-1H-pyrazole-4-sulfinate CAS No. 1854908-42-1

sodium 1,5-dimethyl-1H-pyrazole-4-sulfinate

Cat. No.: B2882153
CAS No.: 1854908-42-1
M. Wt: 182.17
InChI Key: YCXJMUQHRWCOFH-UHFFFAOYSA-M
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Biological Activity

Sodium 1,5-dimethyl-1H-pyrazole-4-sulfinate is a compound that has garnered attention in the field of medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological properties, and potential therapeutic applications, supported by relevant data and case studies.

This compound is characterized by its unique pyrazole structure, which contributes to its biological activity. The compound can be synthesized through various methods that typically involve the reaction of 1,5-dimethylpyrazole with sulfinate agents. The resulting product exhibits properties conducive to its use as a buffering agent in biological systems, with a pH range suitable for cell culture applications (6-8.5) .

Biological Activities

The biological activities of this compound are broad and include:

1. Antiproliferative Activity:
Recent studies have shown that pyrazole derivatives can exhibit significant antiproliferative effects against various cancer cell lines. For instance, compounds derived from pyrazoles have demonstrated IC50 values indicating effective inhibition of cell proliferation in human cancer cells .

2. Antimicrobial Properties:
Pyrazole derivatives are known for their antimicrobial activities. Research indicates that this compound may enhance the efficacy of other antimicrobial agents or act independently against bacterial strains .

3. Anti-inflammatory Effects:
Compounds within the pyrazole class have been reported to exhibit anti-inflammatory properties by inhibiting key inflammatory mediators such as COX enzymes. For example, certain derivatives showed significant inhibition percentages compared to standard anti-inflammatory drugs .

Study 1: Antileishmanial Activity

A study focused on the synthesis of new pyrazole derivatives highlighted their antileishmanial activity against Leishmania species. The structure-activity relationship (SAR) indicated that modifications in the pyrazole framework could enhance activity against these protozoa .

Study 2: Cytotoxicity Evaluation

In evaluating the cytotoxicity of various pyrazole derivatives, it was found that this compound exhibited low toxicity levels on mammalian cells (Vero cells), with CC50 values greater than 500 µM for many derivatives tested . This suggests a favorable safety profile for potential therapeutic applications.

Data Table: Biological Activity Overview

Activity Type Effect IC50/CC50 Values Reference
AntiproliferativeInhibition of cancer cell growthIC50 < 10 µM
AntimicrobialActivity against bacterial strainsVariable (specific strains)
Anti-inflammatoryInhibition of COX enzymesIC50 < 10 µM
CytotoxicityLow toxicity on Vero cellsCC50 > 500 µM

Properties

IUPAC Name

sodium;1,5-dimethylpyrazole-4-sulfinate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H8N2O2S.Na/c1-4-5(10(8)9)3-6-7(4)2;/h3H,1-2H3,(H,8,9);/q;+1/p-1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YCXJMUQHRWCOFH-UHFFFAOYSA-M
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=NN1C)S(=O)[O-].[Na+]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H7N2NaO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

182.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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